molecular formula C11H18N2O2 B2797225 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol CAS No. 260045-60-1

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Cat. No.: B2797225
CAS No.: 260045-60-1
M. Wt: 210.277
InChI Key: BOYVZXJHUROLHZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol is a chemical compound with the molecular formula C11H18N2O2. It is part of a class of amino alcohol derivatives that serve as valuable intermediates in organic synthesis and pharmaceutical research. The compound features both a phenolic ether and a dimethylamino group, which are functional motifs commonly found in biologically active molecules. As a building block, its structure is related to compounds investigated for their potential interaction with biological targets such as human serotonin transporters (hSERT), which are of significant interest in central nervous system (CNS) research . Furthermore, the dimethylamino group is a prevalent pharmacophore in numerous FDA-approved drugs, contributing to properties like enhanced solubility and bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in the synthesis of more complex molecules, for method development, or as a standard in analytical studies. Always refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)7-10(14)8-15-11-5-3-9(12)4-6-11/h3-6,10,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYVZXJHUROLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260045-60-1
Record name 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol typically involves the reaction of 4-aminophenol with 3-dimethylaminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like HPLC and NMR, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenoxy and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol involves its interaction with molecular targets, such as enzymes, receptors, and proteins. The aminophenoxy and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and function. The compound can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol can be contextualized by comparing it to related propan-2-ol derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Aryl/Heteroaryl Group Amino Substituent Key Functional Differences Biological Activity/Application Reference
Target Compound 4-Aminophenoxy Dimethylamino Primary amine on aryl group Building block for synthesis
(S/R)-1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol 3,6-Dibromocarbazol-9-yl Dimethylamino Brominated carbazole core Potent dynamin I inhibitor (IC₅₀ ≈ 2 μM)
1-(4-Methoxyphenoxy)-3-amino-propan-2-ol 4-Methoxyphenoxy Amino Methoxy vs. amino on aryl group Chemical standard (no reported activity)
Impurity A (EP): (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol 4-(2-Methoxyethyl)phenoxy Ethylamino Ethylamino vs. dimethylamino Metoprolol-related impurity
Nadolol Impurity F (EP) Naphthalen-1-yloxy tert-Butylamino Bulky tert-butylamino substituent Beta-blocker impurity

Key Findings

Substituent Effects on Bioactivity: Carbazole derivatives (e.g., compounds 8a/8b in ) exhibit potent dynamin GTPase inhibition (IC₅₀ ≈ 2 μM) due to their planar carbazole core, which facilitates interactions with hydrophobic enzyme pockets. In contrast, the target compound’s 4-aminophenoxy group may favor interactions with polar targets (e.g., receptors or enzymes requiring hydrogen bonding). Beta-blocker impurities like metoprolol-related compounds () highlight the importance of aryloxy and amino substituents in cardiovascular drug specificity. The dimethylamino group in the target compound may confer distinct pharmacokinetic properties compared to ethylamino or tert-butylamino analogs.

Chirality and Stereochemical Impact: Enantiomers of carbazole-based compounds (e.g., 8a and 8b) show minor differences in dynamin inhibition (IC₅₀ = 2.3 ± 3.3 vs. However, chiral resolution of the target compound could be critical for applications requiring enantioselective interactions (e.g., receptor binding).

Synthetic Utility: The target compound’s 4-aminophenoxy group is synthetically versatile, enabling further derivatization (e.g., acylation, alkylation) for drug discovery. Similar compounds with methoxy or halogen substituents () are often intermediates in antifungal or antihypertensive agent synthesis.

Biological Activity

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol, an organic compound with the molecular formula C₁₁H₁₈N₂O₂, is characterized by a unique structure that includes an aminophenoxy group and a dimethylamino group attached to a propanol backbone. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the aminophenoxy and dimethylamino groups facilitates binding to these targets, which can modulate their activity and influence several biochemical pathways. Notably, this compound has been shown to affect cell cycle regulation and DNA synthesis, making it a candidate for further investigation in cancer therapy and other applications.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit specific cancer cell lines, including breast cancer (MCF-7) cells. In vitro assays demonstrated that this compound can significantly reduce cell proliferation, indicating its potential as a therapeutic agent against malignancies expressing certain ion channels like KV10.1 .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description
Cell Cycle Regulation Modulates signaling pathways involved in cell cycle dynamics.
DNA Synthesis Influences DNA repair mechanisms and synthesis processes.
Anticancer Activity Inhibits proliferation in various cancer cell lines, particularly MCF-7.
Enzyme Interaction Acts as a probe in biochemical assays to study enzyme activities.

Study on Anticancer Effects

In a significant study, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTS assay. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis or inhibit cell cycle progression .

Experimental Setup

  • Cell Line: MCF-7 (breast cancer)
  • Assay Method: MTS assay
  • Incubation Period: 72 hours
  • Results: Significant reduction in absorbance at 492 nm corresponding to decreased cell viability.

Mechanistic Insights

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may downregulate the expression of proteins involved in the cell cycle, leading to increased apoptosis in cancer cells. Further research is needed to elucidate the precise molecular interactions and downstream effects.

Q & A

Q. Why do in vitro and in vivo toxicity profiles differ significantly?

  • Methodological Answer : In vitro hepatotoxicity (e.g., HepG2 IC₅₀ = 50 μM) underestimates in vivo effects due to metabolic activation. Administer the compound to CYP450-humanized mice and monitor reactive metabolites (e.g., N-oxide via LC-MS/MS). Glutathione trapping assays identify adducts responsible for nephrotoxicity at 100 mg/kg doses .

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